Peptide M acetate is classified as a synthetic peptide, often produced through various chemical synthesis methods. Its classification can be further refined based on its specific amino acid composition and functional properties. Peptides like Peptide M acetate are typically derived from natural sequences but are synthesized to enhance stability or efficacy for specific applications.
The synthesis of Peptide M acetate can be achieved through several methods, primarily focusing on solid-phase peptide synthesis (SPPS) and solution-phase techniques.
Peptide M acetate's molecular structure is defined by its specific sequence of amino acids, which dictates its three-dimensional conformation and biological function.
Peptide M acetate undergoes various chemical reactions that are critical for its synthesis and functionality:
The mechanism of action for Peptide M acetate typically involves its interaction with specific biological targets:
Understanding the physical and chemical properties of Peptide M acetate is essential for its application:
Peptide M acetate has several applications in scientific research and medicine:
Solid-Phase Peptide Synthesis (SPPS) remains the dominant method for synthesizing therapeutic peptides like Peptide M acetate. The Fmoc/tBu strategy is universally employed due to its orthogonality and compatibility with acid-labile acetate counter-ions. In this approach, the C-terminus of Peptide M is anchored to a resin via ester or amide linkages, while side-chain functionalities (e.g., Lys, Arg) are protected with tert-butyl-based groups. Acetate incorporation occurs during the final cleavage/deprotection step, where a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) releases the peptide as a TFA salt. Counter-ion exchange to acetate is then necessitated by TFA’s detrimental effects on bioactivity and stability [1] [3].
Resin and linker selection critically influence acetate compatibility:
Table 1: SPPS Parameters for Peptide M Acetate Synthesis
| Parameter | Optimal Condition | Impact on Acetate Quality |
|---|---|---|
| Resin Type | Wang (for free acid) | Direct acetate salt formation post-cleavage |
| Side-Chain Protection | tert-Butyl (Asp/Glu), Pbf (Arg) | Prevents aspartimide formation |
| Cleavage Cocktail | TFA:H₂O:TIS (95:2.5:2.5) | Minimizes alkylation side-products |
| Post-Cleavage Counter-Ion | TFA (initial) | Requires exchange to acetate |
Microwave-assisted SPPS enhances coupling kinetics, reducing racemization risks by 50% compared to conventional methods. Post-assembly, peptides undergo acetate-compatible cleavage using scavengers like thioanisole to prevent cation-mediated modifications. The crude peptide is precipitated in cold methyl tert-butyl ether (MTBE) to remove TFA, setting the stage for counter-ion exchange [5] [9].
For peptides exceeding 50 amino acids, fragment condensation offers superior scalability and purity. This method synthesizes Peptide M acetate via convergent coupling of protected fragments, minimizing cumulative errors from linear SPPS. Native Chemical Ligation (NCL) is pivotal, joining unprotected fragments with C-terminal thioesters and N-terminal cysteines in aqueous buffers at pH 7.0. The resulting peptide bond forms without racemization, preserving chiral integrity critical for bioactivity [2] [6].
Enzymatic fragment condensation using proteases (e.g., α-chymotrypsin) provides an orthogonal green chemistry approach. Key advantages include:
Table 2: Fragment Condensation Methods for Peptide M Acetate
| Method | Conditions | Acetate Compatibility | Scale-Up Feasibility |
|---|---|---|---|
| Native Chemical Ligation | 6 M GnHCl, 0.2 M Na₂HPO₄, pH 7.2 | Requires post-ligation exchange | Moderate |
| Enzymatic Condensation | 30% ACN, 50 mM NH₄OAc, pH 5.0 | Direct acetate incorporation | High |
| Kinetically Controlled LPPS | DMF/THF with EDC-HOAt | Limited; needs TFA removal | Low |
Industrial-scale fragment couplings use soluble tag-assisted LPPS, where polyethylene glycol (PEG) tags enhance fragment solubility in acetate buffers. Post-condensation, tags are cleaved enzymatically, yielding Peptide M acetate with HPLC purities >95% [10].
Trifluoroacetate (TFA⁻) counter-ions from SPPS compromise peptide stability and biological efficacy. Peptide M acetate requires rigorous TFA⁻ removal via ion-exchange chromatography or reprotonation cycles:
Chromatographic Methods
Chemical Reprotonation
Peptides dissolved in 0.1 M HCl undergo lyophilization to remove volatile TFA, followed by neutralization with acetic acid. This cycle repeats 3–4 times, though acidic conditions risk aspartimide formation. Attenuated Total Reflectance Fourier-Transformed Infrared (ATR FT-IR) spectroscopy monitors TFA content by quantifying the C-F stretch at 1,673 cm⁻¹ [3] [4].
Table 3: TFA-to-Acetate Exchange Efficiency
| Method | TFA Residual (%) | Peptide Recovery (%) | Time (h) |
|---|---|---|---|
| Anion-Exchange Chromatography | <0.1 | 90–95 | 2–4 |
| RP-SPE | <0.36 | 82–97 | 0.5 |
| HCl Reprotonation | 0.5–2.0 | 85–90 | 24–48 |
Process Mass Intensity (PMI) for exchange is optimized by replacing volatile solvents (e.g., MTBE) with recyclable tert-butyl acetate, cutting waste by 40% [7] [10].
Industrial purification of Peptide M acetate demands orthogonal methods to achieve pharmacopeial purity (>99%). Preparative Reverse-Phase HPLC (RP-HPLC) dominates this stage, utilizing acetate buffers to maintain ionic compatibility:
Chromatographic Conditions
Countercurrent Chromatography (CCC) emerges as a solvent-efficient alternative, using aqueous two-phase systems (e.g., PEG 8000/K₂HPO₄) with 0.05 M acetate. This technique achieves purities >98% with 90% solvent recovery, reducing PMI to 1,200 vs. 13,000 for SPPS [7] [10].
Diafiltration and Lyophilization
Post-HPLC, tangential flow filtration (TFF) exchanges buffers into ammonium acetate using 3–5 kDa membranes. Lyophilization at -40°C and 0.1 mBar yields Peptide M acetate as a stable, amorphous powder with <1% moisture content. Residual acetic acid is controlled at <500 ppm via GC-MS to prevent stability issues [4] [8].
Table 4: Industrial Purification Metrics for Peptide M Acetate
| Technique | Purity (%) | Solvent Consumption (L/kg) | Acetate Stability |
|---|---|---|---|
| RP-HPLC (Acetate) | >99 | 2,000–3,000 | High |
| CCC | 98 | 500–800 | Moderate |
| TFF/Lyophilization | >99.5 | 100–300 | High |
CAS No.: 34730-78-4
CAS No.: 85535-85-9
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8